![molecular formula C17H19NO2S B5690897 1-(4-biphenylylsulfonyl)piperidine](/img/structure/B5690897.png)
1-(4-biphenylylsulfonyl)piperidine
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Overview
Description
1-(4-biphenylylsulfonyl)piperidine, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of sulfonyl-containing compounds that have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-biphenylylsulfonyl)piperidine is not fully understood. However, it is believed that 1-(4-biphenylylsulfonyl)piperidine exerts its biological effects by inhibiting the activity of enzymes such as angiotensin-converting enzyme (ACE) and phosphodiesterase (PDE). 1-(4-biphenylylsulfonyl)piperidine has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis.
Biochemical and Physiological Effects:
1-(4-biphenylylsulfonyl)piperidine has been shown to possess a wide range of biochemical and physiological effects. 1-(4-biphenylylsulfonyl)piperidine has been shown to lower blood pressure, reduce inflammation, and protect against oxidative stress. 1-(4-biphenylylsulfonyl)piperidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(4-biphenylylsulfonyl)piperidine has several advantages for lab experiments. 1-(4-biphenylylsulfonyl)piperidine is relatively easy to synthesize and has a high yield. 1-(4-biphenylylsulfonyl)piperidine is also stable under normal laboratory conditions. However, 1-(4-biphenylylsulfonyl)piperidine has some limitations for lab experiments. 1-(4-biphenylylsulfonyl)piperidine is not very soluble in water, which can make it difficult to administer to animals. 1-(4-biphenylylsulfonyl)piperidine also has a short half-life, which can limit its effectiveness in some studies.
Future Directions
There are several future directions for the study of 1-(4-biphenylylsulfonyl)piperidine. 1-(4-biphenylylsulfonyl)piperidine has shown promising results in animal models of various diseases, and further studies are needed to determine its efficacy in humans. 1-(4-biphenylylsulfonyl)piperidine analogs with improved pharmacokinetic properties could be developed to enhance its therapeutic potential. The mechanism of action of 1-(4-biphenylylsulfonyl)piperidine could also be further elucidated to better understand its biological effects. Overall, 1-(4-biphenylylsulfonyl)piperidine has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully realize its potential.
Synthesis Methods
The synthesis of 1-(4-biphenylylsulfonyl)piperidine involves the reaction of 4-biphenylsulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to 1-(4-biphenylylsulfonyl)piperidine by the addition of an acid. The yield of 1-(4-biphenylylsulfonyl)piperidine can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
1-(4-biphenylylsulfonyl)piperidine has been extensively studied for its potential therapeutic applications. 1-(4-biphenylylsulfonyl)piperidine has been shown to possess antihypertensive, anti-inflammatory, and neuroprotective properties. 1-(4-biphenylylsulfonyl)piperidine has also been studied for its potential use in the treatment of cancer and diabetes. 1-(4-biphenylylsulfonyl)piperidine has been shown to inhibit the proliferation of cancer cells and improve glucose tolerance in animal models of diabetes.
properties
IUPAC Name |
1-(4-phenylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-21(20,18-13-5-2-6-14-18)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRSOOWCZWWTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Biphenyl-4-sulfonyl)-piperidine |
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